3-Ethynylaniline
Overview
Description
3-Ethynylaniline is a chemical compound that serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic compounds such as indoles and quinolines. The compound features an aniline moiety connected to an ethynyl group, which is a carbon-carbon triple bond. This functional group is highly reactive and can participate in various chemical reactions, making 3-ethynylaniline a valuable building block in synthetic chemistry.
Synthesis Analysis
The synthesis of 3-ethynylaniline derivatives has been explored through several innovative methods. For instance, a gold-catalyzed intermolecular oxidation of o-ethynylanilines has been developed to access functionalized 3-oxyindoles, demonstrating the potential of gold catalysis in the synthesis of complex molecules . Additionally, a tandem process involving cyclization of 2-ethynylanilines followed by CO2 fixation has been reported, providing a novel strategy for incorporating CO2 into organic molecules . Palladium-catalyzed reactions have also been employed, such as the aerobic oxidative cyclization with isocyanides to synthesize 4-halo-2-aminoquinolines and the oxidative carbonylation to produce various heterocycles . These methods highlight the diverse reactivity of 2-ethynylanilines and their utility in constructing a wide array of chemical structures.
Molecular Structure Analysis
The molecular structure of 3-ethynylaniline derivatives is characterized by the presence of the ethynyl group, which imparts unique electronic and steric properties to the molecule. This group can influence the reactivity and selectivity of the compound in chemical reactions. For example, the presence of different substituents on the terminal alkyne can switch the reaction pathway from intramolecular cyclization to intermolecular dimerization, leading to the formation of either indoles or quinolines . The molecular structure of these compounds plays a crucial role in determining the outcome of synthetic transformations.
Chemical Reactions Analysis
3-Ethynylaniline derivatives participate in a variety of chemical reactions. The palladium-catalyzed tandem intramolecular aminopalladation of alkynylanilines is one such reaction, leading to the synthesis of 2,3-disubstituted indole derivatives . Another example is the stereoselective synthesis of (E)-3-(methoxycarbonyl)methylene-1,3-dihydroindol-2-ones through palladium-catalyzed oxidative carbonylation . Additionally, the three-component activation/alkynylation/cyclocondensation (AACC) synthesis of 3-ethynylquinoxalines demonstrates the compound's ability to form complex structures with enhanced emission solvatochromic properties . The rhodium-catalyzed cyclization of 2-ethynylanilines in the presence of isocyanates to form indole-3-carboxamides further exemplifies the diverse reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-ethynylaniline derivatives are influenced by the ethynyl group and the substituents attached to the aniline ring. These properties are crucial for the compound's reactivity and the conditions required for various chemical transformations. For example, the reaction conditions such as temperature, pressure, and the presence of a catalyst can significantly affect the yield and selectivity of the desired products . The solvatochromic properties of the synthesized compounds, as well as their emission spectra, can be fine-tuned by modifying the substituents on the ethynylaniline core, which is essential for applications in materials science and organic electronics .
Scientific Research Applications
Synthesis of Polysubstituted Indoles and Quinolines
3-Ethynylaniline plays a crucial role in the synthesis of various chemical compounds. For instance, it is used in the divergent approach to create polysubstituted indoles and quinolines. The use of 2-ethynylaniline with different terminal substituent groups leads to the production of a variety of polyfunctionalized indole derivatives through indium-catalyzed intramolecular cyclization. Similarly, substrates with specific groups on the terminal triple bond result in the formation of polysubstituted quinoline derivatives via indium-promoted intermolecular dimerization. This highlights the versatility of 3-Ethynylaniline in catalyzing different chemical reactions for synthesizing complex organic structures (Sakai et al., 2008).
Gold-Catalyzed Intermolecular Oxidation
In the realm of organic synthesis, 3-Ethynylaniline is employed in gold-catalyzed intermolecular oxidation processes. This method allows for the efficient production of functionalized 3-oxyindoles, showcasing the effectiveness of gold-catalyzed oxidative processes in synthesizing important organic compounds (Shu et al., 2014).
Electrochemical Synthesis
3-Ethynylaniline is also significant in electrochemical applications. It has been studied in the context of electrochemical oxidation, leading to the synthesis of diazine compounds. This green electrochemical protocol illustrates the potential of 3-Ethynylaniline in environmentally friendly chemical synthesis processes. Additionally, this method's by-products have shown antibiotic activity, further demonstrating the compound's versatile applications in scientific research (Mehrdadian et al., 2021).
Tandem Process Involving CO2 Fixation
A novel application of 3-Ethynylaniline is observed in a tandem-type cyclization process followed by CO2 fixation. This method efficiently synthesizes 3-carboxylated indoles, which is achieved in the absence of transition metal catalysts. This innovative approach highlights the role of 3-Ethynylaniline in developing new strategies for CO2 fixation in heterocyclic chemistry, contributing to sustainable chemical practices (Inamoto et al., 2012).
Polymerization and Click Chemistry
3-Ethynylaniline is instrumental in the field of polymer science, particularly in the preparation and characterization of "clickable" polyaniline derivatives. Its electropolymerization and reactivity with other compounds like aniline have been explored to create novel polymers with unique properties. These polymers have potential applications in various fields due to their special characteristics, like electrochemical response and lower electrical conductivity, compared to traditional polyaniline (Salavagione, 2016).
Safety And Hazards
3-Ethynylaniline is a flammable liquid and vapour. It is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
3-ethynylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-2-7-4-3-5-8(9)6-7/h1,3-6H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKQLUVBPJEUOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30885746 | |
Record name | Benzenamine, 3-ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30885746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynylaniline | |
CAS RN |
54060-30-9 | |
Record name | 3-Ethynylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54060-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethynylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054060309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 3-ethynyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 3-ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30885746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethynylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.568 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-ETHYNYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU8GFZ5KGE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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